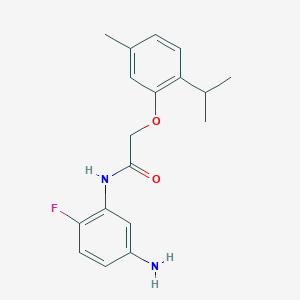

![molecular formula C16H26N2O2 B1385102 Ethyl 3-{[4-(diethylamino)benzyl]amino}propanoate CAS No. 1040688-26-3](/img/structure/B1385102.png)

Ethyl 3-{[4-(diethylamino)benzyl]amino}propanoate

Overview

Description

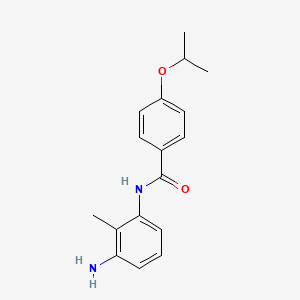

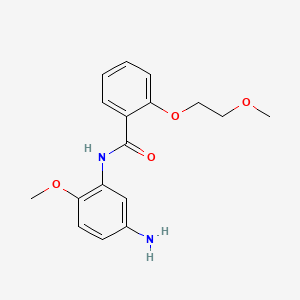

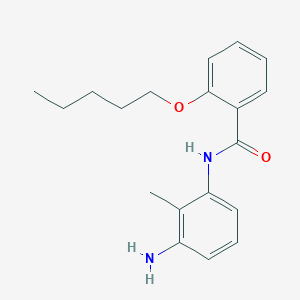

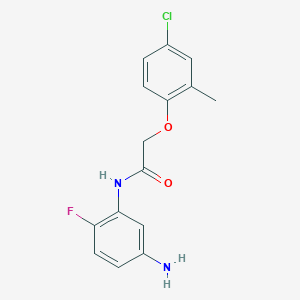

Ethyl 3-{[4-(diethylamino)benzyl]amino}propanoate is a biochemical compound used for proteomics research . It has a molecular formula of C16H26N2O2 and a molecular weight of 278.4 .

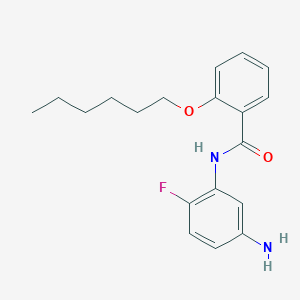

Molecular Structure Analysis

The molecular structure of Ethyl 3-{[4-(diethylamino)benzyl]amino}propanoate consists of a propanoate (propionic acid) backbone with an ethyl ester group, a benzyl group, and a diethylamino group . The presence of these functional groups can influence the compound’s reactivity and physical properties.Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 3-{[4-(diethylamino)benzyl]amino}propanoate would be influenced by its molecular structure. It has a molecular weight of 278.4 . Other properties like melting point, boiling point, solubility, and spectral data were not available in the sources I found.Scientific Research Applications

Anti-Cancer Activity

- Ethyl 3-(3-Amino-4-(Methylamino)-N-(Pyridin-2-Yl) Benzamido)Propanoate, a heterocyclic compound related to Ethyl 3-{[4-(diethylamino)benzyl]amino}propanoate, shows promising anti-cancer activity against human gastric cancer cell lines (L.-Z. Liu et al., 2019).

Polymorphism and Analytical Characterization

- Ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, exhibits polymorphic forms, presenting challenges in analytical and physical characterization, indicating its complexity and importance in pharmaceutical research (F. Vogt et al., 2013).

Synthesis Technologies

- Research on optimizing the synthesis technology of related compounds, like Ethyl 3-amino-2-[(2'-cyanobiphenyl-4-yl) methylamino]benzoate, indicates industrial production applicability and the importance of efficient synthesis methods (Fang Qiao-yun, 2012).

Antibacterial Activity

- A study on the synthesis and characterization of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex showed antibacterial activity, highlighting its potential in antimicrobial research (G. Mostafa et al., 2023).

Aromatase-Inhibitory Activity

- Modifications in the amino functionality of similar compounds have been explored for their potential in inhibiting aromatase, an important target in cancer therapy (G. Moniz et al., 1997).

Mechanism of Action

Mode of Action

The diethylamino group could be involved in ionic interactions with the target, while the benzyl group could participate in hydrophobic interactions .

Biochemical Pathways

Without specific information on the compound’s targets, it’s difficult to predict the exact biochemical pathways that Ethyl 3-{[4-(diethylamino)benzyl]amino}propanoate might affect. It’s likely that the compound could influence multiple pathways due to its complex structure .

Pharmacokinetics

The pharmacokinetics of Ethyl 3-{[4-(diethylamino)benzyl]amino}propanoate would depend on many factors, including its absorption, distribution, metabolism, and excretion (ADME). The compound’s ester group could be hydrolyzed in the body, potentially affecting its distribution and excretion .

Result of Action

The molecular and cellular effects of Ethyl 3-{[4-(diethylamino)benzyl]amino}propanoate would depend on its specific targets and mode of action. Without this information, it’s difficult to predict the exact effects of this compound .

Action Environment

The action, efficacy, and stability of Ethyl 3-{[4-(diethylamino)benzyl]amino}propanoate could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, changes in pH could affect the compound’s ionization state and therefore its ability to bind to its targets .

properties

IUPAC Name |

ethyl 3-[[4-(diethylamino)phenyl]methylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O2/c1-4-18(5-2)15-9-7-14(8-10-15)13-17-12-11-16(19)20-6-3/h7-10,17H,4-6,11-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZJCAHXKXUKDSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)CNCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-{[4-(diethylamino)benzyl]amino}propanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-Amino-4-chlorophenyl)-2-[2,4-DI(tert-butyl)-phenoxy]acetamide](/img/structure/B1385021.png)

![N-(5-Amino-2-methylphenyl)-2-[2,4-DI(tert-butyl)-phenoxy]acetamide](/img/structure/B1385030.png)